molecular formula C9H11ClN2O3 B2819433 1-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazine-7-carboxylic acid;hydrochloride CAS No. 2470439-70-2

1-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazine-7-carboxylic acid;hydrochloride

Cat. No. B2819433
CAS RN: 2470439-70-2
M. Wt: 230.65
InChI Key: UBQCPGLCAVLXRT-UHFFFAOYSA-N
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Description

“1-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazine-7-carboxylic acid;hydrochloride” is a heterocyclic organic compound . It has a molecular weight of 230.65 . The IUPAC name for this compound is 1-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid hydrochloride .


Synthesis Analysis

Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10N2O3.ClH/c1-11-2-3-14-8-7(11)4-6(5-10-8)9(12)13;/h4-5H,2-3H2,1H3,(H,12,13);1H . This indicates the presence of one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring .


Chemical Reactions Analysis

The reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by addition of a base affords pyrimidino[4,5-d][1,3]oxazines . This reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Oxazolines : Bandgar and Pandit (2003) demonstrated a method for synthesizing 2-oxazolines from carboxylic acids using 2-chloro-4,6-dimethoxy-1,3,5-triazine under mild conditions, which may be relevant for the synthesis of compounds related to 1-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazine-7-carboxylic acid;hydrochloride (Bandgar & Pandit, 2003).

  • One-Pot Synthesis of Novel Derivatives : Okawa et al. (1997) reported a one-pot synthesis method for creating novel (2-oxo-1,2-dihydropyridin-3-yl)-1,3,5-triazine derivatives, a process that could be applicable to the synthesis of related compounds (Okawa et al., 1997).

Pharmacological Applications

  • Potential Anti-Tumor Agents : Badrey and Gomha (2012) explored derivatives of 3-amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno[2,3-d]pyrimidine as potential anti-tumor agents, indicating possible pharmacological applications for similar compounds (Badrey & Gomha, 2012).

Antibacterial Activities

  • Synthesis and Antibacterial Activities : Cooper et al. (1990) synthesized a series of 6-fluoro-7-substituted-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids with heterocyclic substituents, like oxazolines, demonstrating significant in vitro antibacterial activity, suggesting possible antibacterial applications for related compounds (Cooper et al., 1990).

Synthesis of Polyamides

  • Synthesis of Polyamides with Uracil and Adenine : Hattori and Kinoshita (1979) conducted syntheses of polyamides containing uracil and adenine, a process that might be relevant for the synthesis and applications of related compounds (Hattori & Kinoshita, 1979).

Future Directions

The construction of molecules containing heterocycles, which are linked directly or via a spacer, as well as fused heterocycles, and the further evaluation of their chemical properties and biological activity are a rapidly growing area of organic synthesis . Pyrido[2,3-d]pyrimidines comprise one of the most important classes of fused heterocyclic systems due to a wide range of biological activity . Therefore, the study and development of “1-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazine-7-carboxylic acid;hydrochloride” and similar compounds could be a promising direction for future research.

properties

IUPAC Name

1-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazine-7-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3.ClH/c1-11-2-3-14-8-7(11)4-6(5-10-8)9(12)13;/h4-5H,2-3H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBQCPGLCAVLXRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C1C=C(C=N2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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